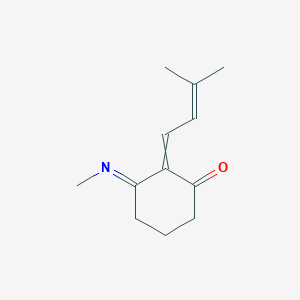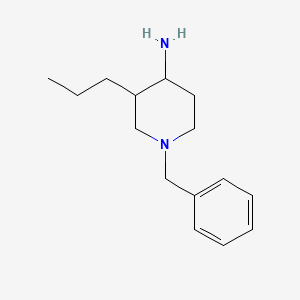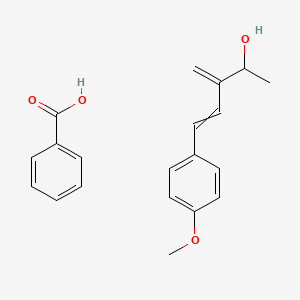
7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one is an organic compound with the molecular formula C16H21FO It is a fluorinated ketone, which means it contains a fluorine atom and a carbonyl group (C=O)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one can be achieved through several methods. One common approach involves the fluorination of a precursor compound using a fluorinating agent such as Selectfluor. The reaction typically takes place under mild conditions, often at room temperature, and in the presence of a solvent like acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one exerts its effects depends on its interactions with molecular targets. The fluorine atom can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The carbonyl group can form hydrogen bonds with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Fluoro-1,1,3-trimethyl-2,3-dihydro-1-inden-4-amine
- 7-Fluoro-1,1,3-trimethyl-4-aminoindane
Uniqueness
7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one is unique due to its specific structure, which combines a fluorine atom with a ketone group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
828282-62-8 |
|---|---|
Fórmula molecular |
C16H23FO |
Peso molecular |
250.35 g/mol |
Nombre IUPAC |
7-fluoro-3,7-dimethyl-1-phenyloctan-1-one |
InChI |
InChI=1S/C16H23FO/c1-13(8-7-11-16(2,3)17)12-15(18)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3 |
Clave InChI |
KXFHPNWKTQRRGX-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)(C)F)CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)

![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)




![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)
